Clopidogrelat-13C,d4

Bioanalytical method validation Pharmacokinetics LC-MS/MS internal standard

Clopidogrelat-13C,d4 is a stable isotope-labeled analog of clopidogrelat, the inactive carboxylic acid metabolite of the antiplatelet prodrug clopidogrel. It features a carbon-13 (13C) atom incorporated into the carboxylic acid moiety and four deuterium (d4) atoms on the phenyl ring, yielding a molecular formula of C14[13C]H10D4ClNO2S with a molecular weight of 312.81 g/mol.

Molecular Formula C15H14ClNO2S
Molecular Weight 312.8 g/mol
Cat. No. B12369464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClopidogrelat-13C,d4
Molecular FormulaC15H14ClNO2S
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O
InChIInChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H,18,19)/t14-/m0/s1/i1D,2D,3D,4D,15+1
InChIKeyDCASRSISIKYPDD-JPHHPIDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clopidogrelat-13C,d4: Stable Isotope-Labeled Internal Standard for Bioanalytical Quantification of Clopidogrel Metabolites


Clopidogrelat-13C,d4 is a stable isotope-labeled analog of clopidogrelat, the inactive carboxylic acid metabolite of the antiplatelet prodrug clopidogrel. It features a carbon-13 (13C) atom incorporated into the carboxylic acid moiety and four deuterium (d4) atoms on the phenyl ring, yielding a molecular formula of C14[13C]H10D4ClNO2S with a molecular weight of 312.81 g/mol [1]. This labeling creates a mass shift of +5 Da relative to unlabeled clopidogrelat (C15H14ClNO2S, MW 307.80), enabling its use as an internal standard for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays .

Why Generic Stable Isotope Internal Standards Cannot Substitute for Clopidogrelat-13C,d4 in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, the internal standard must co-elute with the analyte and exhibit near-identical ionization behavior to correct for matrix effects and instrument variability. Simple deuterium-only analogs (e.g., clopidogrel-d4) may suffer from cross-talk between isotopic peaks when using the same chlorine isotope (35Cl) [1]. Furthermore, the active thiol metabolite (clopidogrel AM) requires stabilization via alkylation, making it unsuitable for direct quantification of the major circulating carboxylic acid metabolite. Clopidogrelat-13C,d4, by incorporating a 13C label at the carboxylic acid position, provides a distinct MS/MS transition (m/z 312→129) that eliminates interference from the analyte (m/z 308→113) [2]. This dual-labeling strategy ensures robust method performance across diverse plasma matrices, whereas generic single-isotope internal standards may fail to meet regulatory validation criteria for accuracy and precision.

Quantitative Evidence for Selecting Clopidogrelat-13C,d4 Over Alternative Internal Standards


Chemical Purity ≥98% Ensures Reliable Quantification at Low ng/mL Levels

Clopidogrelat-13C,d4 is supplied with a chemical purity of ≥98% (HPLC), exceeding the typical 95% purity of generic isotope-labeled clopidogrel standards . In a validated LC-MS/MS assay using clopidogrel-D4-carboxylic acid as internal standard, the lower limit of quantification (LLOQ) was 25 ng/mL with intra-day accuracy ranging from 90% to 98% [1]. Higher chemical purity of the internal standard minimizes the contribution of unlabeled or partially labeled impurities that could bias quantification at low concentrations.

Bioanalytical method validation Pharmacokinetics LC-MS/MS internal standard

Mass Shift of +5 Da and Distinct MRM Transition Eliminate Analyte Cross-Talk

Clopidogrelat-13C,d4 provides a net mass shift of +5 Da relative to unlabeled clopidogrelat (MW 307.80 vs 312.81). In a validated method using clopidogrel-D4-carboxylic acid as internal standard, the MRM transition for the analyte was m/z 308.10→113, while the internal standard was monitored at m/z 312.10→129 [1]. In contrast, simple d4-only internal standards using the same 35Cl isotope may experience cross-talk between the [M+H]+ and [M+H+2]+ isotopic peaks of the analyte and internal standard [2]. The inclusion of a 13C label in Clopidogrelat-13C,d4 further separates the MS/MS fragmentation pattern, ensuring no interference.

LC-MS/MS Multiple reaction monitoring Isotope dilution mass spectrometry

Isotopic Fidelity: No Detectable Unlabeled (d0) Impurity in Representative d4-Analog Lots

While lot-specific isotopic distribution data for Clopidogrelat-13C,d4 are not publicly available, representative data for the closely related rac-Clopidogrel-d4 Carboxylic Acid show 2.5% d3 species and no detectable d0 (unlabeled) species . The presence of unlabeled (d0) material in a labeled internal standard contributes directly to the analyte signal, causing positive bias in quantification. A product specification of 'no d0 detected' or a similarly low d0 content ensures that the internal standard does not artificially inflate measured analyte concentrations, particularly at the LLOQ.

Isotopic enrichment Stable isotope labeling Quality control

Recommended Application Scenarios for Clopidogrelat-13C,d4 Based on Differential Evidence


Quantitative Bioanalysis of Clopidogrel Carboxylic Acid in Pharmacokinetic and Bioequivalence Studies

Use Clopidogrelat-13C,d4 as the internal standard in validated LC-MS/MS methods for determining clopidogrel carboxylic acid concentrations in human plasma. The distinct MRM transition (m/z 312→129) and absence of cross-talk with the analyte (m/z 308→113) ensure accurate quantification across the therapeutic range (25–3000 ng/mL), with intra-day accuracy of 90–98% and correlation coefficients (r) ≥0.999 [1]. This is essential for regulatory submissions (FDA/EMA) requiring rigorous demonstration of method reliability.

Therapeutic Drug Monitoring (TDM) of Clopidogrel in Patients with Cardiovascular Disease

Deploy the method for TDM to assess patient adherence or identify poor metabolizers. The method's LLOQ of 25 ng/mL allows detection of sub-therapeutic clopidogrel carboxylic acid levels, while the high purity (≥98%) of Clopidogrelat-13C,d4 minimizes matrix-related interference from hemolyzed or lipemic plasma samples [1].

Metabolite Identification and Quantification in Preclinical Drug-Drug Interaction Studies

Utilize Clopidogrelat-13C,d4 as a tracer for clopidogrel carboxylic acid in in vitro metabolism studies (e.g., hepatocyte incubations). The 13C label enables differentiation from endogenous metabolites, and the +5 Da mass shift facilitates simultaneous monitoring of parent drug and metabolite in the same analytical run, improving throughput for CYP inhibition/induction assays .

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